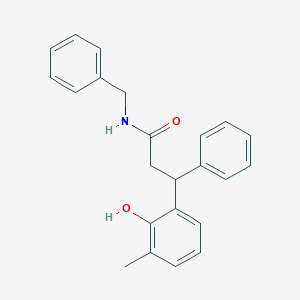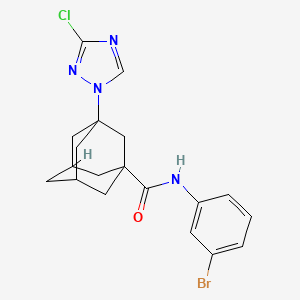
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide, also known as BHPP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the amide class of compounds and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. This inhibition leads to improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antidiabetic effects, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have anti-inflammatory and antioxidant effects. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its relatively low toxicity. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have higher toxicity. However, one limitation of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to investigate its potential as an antidiabetic agent. This could involve studying its effects on insulin signaling and glucose metabolism in more detail. Additionally, future research could explore the potential of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide as an anti-inflammatory and antioxidant agent.
合成法
The synthesis of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide involves the reaction of benzylamine with 2-hydroxy-3-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. The purity of the compound can be improved through recrystallization from ethanol.
科学的研究の応用
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use in various scientific research applications. One such application is as a potential anticancer agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use as an antidiabetic agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-9-8-14-20(23(17)26)21(19-12-6-3-7-13-19)15-22(25)24-16-18-10-4-2-5-11-18/h2-14,21,26H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXOALWLOARDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7059728 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)

![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)
![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)